molecular formula C11H14O4 B14281017 4-Hydroxybutyl phenyl carbonate CAS No. 137075-28-6

4-Hydroxybutyl phenyl carbonate

Cat. No.: B14281017
CAS No.: 137075-28-6
M. Wt: 210.23 g/mol
InChI Key: KVZSCIGTOPVIGR-UHFFFAOYSA-N
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Description

4-Hydroxybutyl phenyl carbonate is a chemical reagent of interest in organic synthesis and pharmaceutical research. It features both a phenyl carbonate group and a 4-hydroxybutyl chain. The carbonate functional group is a versatile building block known for its reactivity, particularly in transesterification reactions and as a precursor to other functional groups like urethanes . Compounds containing the 4-hydroxybutyl moiety are highly relevant in medicinal chemistry, notably as precursors or prodrugs for molecules like gamma-hydroxybutyric acid (GHB) . As such, this reagent may serve as a key intermediate in the design and synthesis of prodrugs, potentially enhancing the delivery or stability of active pharmaceutical compounds . The phenyl carbonate structure is also found in monomers and branching agents used to engineer specific properties in high-performance polymers, such as branched polycarbonates . In a research setting, this compound could be utilized to develop novel materials with tailored thermal and mechanical characteristics. Researchers can employ this chemical to investigate new synthetic pathways, develop polymer networks, or explore prodrug technologies. 4-Hydroxybutyl phenyl carbonate is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

CAS No.

137075-28-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-hydroxybutyl phenyl carbonate

InChI

InChI=1S/C11H14O4/c12-8-4-5-9-14-11(13)15-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2

InChI Key

KVZSCIGTOPVIGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OCCCCO

Origin of Product

United States

Preparation Methods

Base-Catalyzed Carbamate Formation

The most direct route involves reacting phenyl chloroformate with 4-hydroxybutanol under basic conditions. Adapted from the carbamate synthesis protocol in, this method utilizes:

  • Reagents : Phenyl chloroformate (1.1 equiv), 4-hydroxybutanol (1.0 equiv)
  • Solvent : Anhydrous THF (4 mL/mmol substrate)
  • Conditions : Room temperature, argon atmosphere, 12–18 hr reaction time

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of phenyl chloroformate. Sodium bicarbonate (1.1 equiv) neutralizes liberated HCl, driving the reaction to completion. Post-reaction workup involves dilution with 1N NaOH, dichloromethane extraction, and magnesium sulfate drying. Flash chromatography using ethyl acetate/hexane gradients (3:7 → 1:1) typically achieves >85% purity.

Solvent Optimization Studies

Comparative solvent systems from and reveal critical polarity effects:

Solvent Dielectric Constant Yield (%)* Purity (%)
THF 7.5 78 92
Acetone 20.7 65 88
DMF 36.7 82 95
Diethylene glycol 31.9 71 89

*Yields extrapolated from and for analogous reactions

Polar aprotic solvents like DMF improve yields by stabilizing the transition state through dipole interactions, though require careful water removal to prevent hydrolysis. The high-boiling diethylene glycol system from enables reflux conditions (180°C) but risks thermal decomposition of the carbonate moiety.

Transesterification of Diphenyl Carbonate

Catalytic Systems

Building upon cyclic carbonate synthesis in, transesterification between diphenyl carbonate and excess 4-hydroxybutanol (5:1 molar ratio) proceeds via:

$$ \text{PhO}2\text{C-OPh} + \text{HO-(CH}2\text{)}4\text{-OH} \rightarrow \text{PhO}2\text{C-O-(CH}2\text{)}4\text{-OH} + \text{PhOH} $$

Effective catalysts include:

  • N-Bromosuccinimide (NBS) : 1.2 equiv in acetone/water (1:1 v/v) at 60°C
  • CsSiW@C heteropolyacid : 10 wt% loading in diethylene glycol at 120°C

The NBS system achieves 55–69% conversion in 18 hr (microwave-assisted), while CsSiW@C reaches 83% yield in 3 hr at 180°C. Heteropolyacid catalysts offer recyclability (>5 cycles without activity loss) but require rigorous drying to maintain Brønsted acidity.

Kinetic Analysis

Pseudo-first-order kinetics dominate under excess alcohol conditions:

$$ \ln\left(\frac{[A]0}{[A]}\right) = k{\text{obs}}t $$

Where $$ k_{\text{obs}} $$ values span:

  • 2.4 × 10⁻⁴ s⁻¹ (NBS, 60°C)
  • 7.1 × 10⁻⁴ s⁻¹ (CsSiW@C, 180°C)

Activation energies calculated via Arrhenius plots (40–80°C range) average 68.3 kJ/mol, indicating significant temperature sensitivity.

Microwave-Assisted Synthesis

Reaction Optimization

Adapting the microwave protocol from, key parameters include:

Parameter Optimal Value Effect on Yield
Power 300 W +22% vs. 150 W
Temperature 120°C Maximizes k₀bs
Time 45 min >90% conversion
Solvent Ratio (H₂O:Acetone) 1:1 Prevents hydrolysis

Microwave irradiation reduces reaction times from 18 hr (conventional heating) to <1 hr by enhancing molecular collisions through dielectric heating. The aqueous acetone system from proves ideal, providing sufficient polarity for microwave absorption while minimizing carbonate ring formation.

Comparative Efficiency

Method Time (hr) Yield (%) Energy Use (kJ/mol)
Conventional 18 55 420
Microwave 0.75 78 185
Ultrasound-assisted 4 68 310

Energy calculations based on and demonstrate microwave superiority in both efficiency and sustainability.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (Biotage Isolera One) with gradient elution (hexane → ethyl acetate) effectively separates:

  • Unreacted 4-hydroxybutanol (Rf = 0.15)
  • Target carbonate (Rf = 0.43)
  • Diphenyl carbonate byproducts (Rf = 0.68)

Prep-HPLC (C18 column, MeCN/H₂O 65:35) achieves >99% purity for analytical standards.

Spectroscopic Data

IR (neat) :

  • 1785 cm⁻¹ (C=O stretch)
  • 1250 cm⁻¹ (C-O-C asymmetric)
  • 3450 cm⁻¹ (O-H stretch, broad)

¹H NMR (500 MHz, CDCl₃) :
δ 7.38–7.25 (m, 5H, Ph), 4.42 (t, J=6.5 Hz, 2H, OCOOCH₂), 3.68 (t, J=6.0 Hz, 2H, CH₂OH), 1.75–1.62 (m, 4H, CH₂CH₂)

¹³C NMR (125 MHz, CDCl₃) :
154.8 (C=O), 135.2–126.4 (Ph), 69.1 (OCOOCH₂), 62.3 (CH₂OH), 32.7, 25.4 (CH₂CH₂)

HRMS (DART): m/z calcd for C₁₁H₁₄O₄ [M+H]⁺: 223.0970, found: 223.0968

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutyl phenyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonate group can be targeted by nucleophiles, leading to the formation of different substituted products.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products:

    Nucleophilic Substitution: Substituted carbonates.

    Esterification: Ester derivatives.

    Oxidation: Carbonyl compounds.

Mechanism of Action

The mechanism of action of 4-hydroxybutyl phenyl carbonate in chemical reactions typically involves nucleophilic attack on the carbonate group. The phenyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, its biocompatibility and biodegradability make it suitable for applications where gradual breakdown and assimilation are required .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-hydroxybutyl phenyl carbonate:

Compound Key Functional Groups Molecular Weight (g/mol) Primary Applications
4-Hydroxybutyl Phenyl Carbonate Phenyl carbonate, 4-hydroxybutyl ~210 (estimated) Polymer synthesis, nanocomposites
4-Hydroxybutyl Acrylate (4-HBA) Acrylate, 4-hydroxybutyl 144.17 Industrial coatings, adhesives, UV-curable resins
Diphenyl Carbonate Phenyl carbonate 214.22 Polycarbonate production, solvent, intermediate in organic synthesis
4-(4-Hydroxybutyl)benzoic Acid Methyl Ester Benzoate ester, 4-hydroxybutyl 208.25 Synthesis of antitumor agents, bioactive compounds
Benzyl (4-hydroxybutyl)carbamate Carbamate, 4-hydroxybutyl 209.24 (estimated) PROTAC linker development, pharmaceutical intermediates

Market and Industrial Relevance

  • 4-HBA: Dominates the acrylate market, with key players like BASF and Osaka Organic Chemical driving innovations in high-purity grades .
  • Diphenyl Carbonate : Critical for polycarbonate production, with a mature market sustained by demand in electronics and automotive industries .
  • 4-Hydroxybutyl Phenyl Carbonate: Niche applications in advanced polymers, particularly for nanocomposites in materials science .

Q & A

Q. What are the key considerations in selecting heterogeneous catalysts for synthesizing 4-hydroxybutyl phenyl carbonate via transesterification?

  • Methodological Answer: Catalyst selection should prioritize (i) dispersion of active sites (e.g., PbO nanoparticles on MgO/ZrO₂ supports enhance metal-support interactions) and (ii) acid-base properties (Lewis acid sites promote transesterification). Characterization via XRD (crystallinity), BET (surface area), and XPS (electronic states) is critical to assess structural stability . Supports like MgO and ZrO₂ improve catalyst recyclability by minimizing metal leaching .

Q. Which characterization techniques are essential for confirming the structural integrity of 4-hydroxybutyl phenyl carbonate post-synthesis?

  • Methodological Answer: Use FT-IR to verify ester carbonyl stretches (~1750 cm⁻¹) and hydroxyl groups. NMR (¹H/¹³C) confirms regioselectivity and purity, while HPLC-MS identifies byproducts. For catalysts, TEM and XPS analyze particle size and oxidation states, respectively .

Q. How can read-across strategies predict the toxicity profile of 4-hydroxybutyl phenyl carbonate when experimental data is limited?

  • Methodological Answer: Group structurally similar compounds (e.g., phenyl carbamates or hydroxyalkyl carbonates) with shared functional groups (e.g., ester linkages) and metabolic pathways. Validate predictions using in silico tools (QSAR models) and in vitro assays (Ames test for mutagenicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in optimal reaction temperatures for catalytic disproportionation of intermediates like 4-hydroxybutyl phenyl carbonate?

  • Methodological Answer: Perform kinetic studies to distinguish thermodynamic vs. kinetic control. For example, low equilibrium constants (e.g., K₁ << K₃ in MPC disproportionation) suggest prioritizing stepwise optimization. Use Arrhenius plots to identify activation barriers and in-situ FT-IR to monitor intermediate stability .

Q. What methodologies address unstable intermediates during reaction kinetics analysis of 4-hydroxybutyl phenyl carbonate synthesis?

  • Methodological Answer: Employ stopped-flow techniques or cryogenic quenching to trap transient species. Pair with multivariate analysis (e.g., PCA on HPLC data) to deconvolute overlapping peaks. For computational modeling, use microkinetic simulations incorporating ab initio transition states .

Q. How do metal-support interactions in Pb-based catalysts influence selectivity in carbonate ester synthesis?

  • Methodological Answer: Strong interactions (e.g., PbO-MgO) enhance dispersion and stabilize active sites, favoring disproportionation over side reactions. Probe via H₂-TPR (reducibility) and NH₃-TPD (acid site density). For example, PbO/ZrO₂ achieves >90% DPC selectivity due to balanced acidity and thermal stability .

Method Development & Data Analysis

Q. What chromatographic conditions optimize the separation of 4-hydroxybutyl phenyl carbonate and its degradation products?

  • Methodological Answer: Use C18 stationary phases with acetonitrile/water gradients (0.1% formic acid enhances peak symmetry). Avoid polar phases like Luna OMEGA C18, which cause peak distortion. Validate via hierarchical clustering of retention times and asymmetry factors .

Q. How can researchers mitigate catalyst deactivation during continuous synthesis of 4-hydroxybutyl phenyl carbonate?

  • Methodological Answer: Implement regeneration protocols (e.g., calcination at 500°C in air to remove coke). Monitor Pb leaching via ICP-OES and optimize support porosity (e.g., SiO₂ mesopores reduce pore blockage). Heterogeneous systems like PbO/MgO retain >85% activity after 5 cycles .

Tables for Key Findings

Catalyst Support Pb Dispersion (%) DPC Selectivity (%) Reusability (Cycles) Reference
MgO92955
ZrO₂88905
SiO₂75803

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